molecular formula C6H8FNS B8773645 5-(2-Fluoroethyl)-4-methylthiazole

5-(2-Fluoroethyl)-4-methylthiazole

Cat. No.: B8773645
M. Wt: 145.20 g/mol
InChI Key: ZRWXVYNSPARWKQ-UHFFFAOYSA-N
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Description

Instead, structurally related analogs—such as 5-(2-hydroxyethyl)-4-methylthiazole, 5-(2-chloroethyl)-4-methylthiazole, and 5-(2-aminoethyl)-4-methylthiazole—are extensively documented. These compounds share the 4-methylthiazole core but differ in the functional group at the 5-position ethyl chain, leading to distinct physicochemical properties and applications.

Properties

Molecular Formula

C6H8FNS

Molecular Weight

145.20 g/mol

IUPAC Name

5-(2-fluoroethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H8FNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

ZRWXVYNSPARWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

5-(2-Hydroxyethyl)-4-methylthiazole

  • Key Properties: Molecular Formula: C₆H₉NOS . Role: A metabolite of thiamine (vitamin B₁) in mammals . Metabolism: Converted to 4-methylthiazole-5-acetic acid in rats (41% recovery rate) and detected in urine . Applications:
  • Flavoring agent : Imparts meaty/nutty aromas in food .
  • Synthetic precursor : Used to prepare chloroethyl derivatives (e.g., clomethiazole) via chlorination .

5-(2-Chloroethyl)-4-methylthiazole

  • Key Properties :
    • Molecular Formula : C₆H₈ClNS .
    • Role : Intermediate in synthesizing clomethiazole , a sedative and anticonvulsant drug .
    • Synthesis : Produced by reacting 5-(2-hydroxyethyl)-4-methylthiazole with thionyl chloride (40–85% yield) or phosphorus pentachloride .
    • Metabolism : Rapidly metabolized to 4-methylthiazole-5-acetic acid and 5-(1-hydroxy-2-chloroethyl)-4-methylthiazole in humans .

5-(2-Aminoethyl)-4-methylthiazole Derivatives

  • Example: Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole). Role: Potent histamine H₂ receptor agonist with high selectivity . Design: Incorporates an ethylamine side chain for receptor interaction, guided by quantum chemical studies .

Other Derivatives

  • 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole : Fluorinated heterocycle used in advanced material science and drug discovery .

Data Tables

Table 1: Structural and Functional Comparison of 4-Methylthiazole Derivatives

Substituent Compound Name Molecular Formula Molecular Weight Key Applications/Properties References
2-Hydroxyethyl 5-(2-Hydroxyethyl)-4-methylthiazole C₆H₉NOS 143.21 Thiamine metabolite, flavoring agent
2-Chloroethyl 5-(2-Chloroethyl)-4-methylthiazole C₆H₈ClNS 161.65 Clomethiazole precursor, sedative intermediate
2-Aminoethyl Amthamine C₆H₁₀N₂S 142.22 Histamine H₂ receptor agonist
Acetyl 5-Acetyl-4-methylthiazole C₆H₇NOS 141.19 Clomethiazole metabolite (low activity)

Table 2: Metabolic Pathways of 5-(2-Hydroxyethyl)-4-methylthiazole

Process Metabolite Biological System Recovery Rate Notes References
Oxidation 4-Methylthiazole-5-acetic acid Rat liver 41% Major urinary metabolite
Chlorination 5-(2-Chloroethyl)-4-methylthiazole Synthetic 40–85% Used in clomethiazole synthesis

Research Implications for 5-(2-Fluoroethyl)-4-methylthiazole

  • Predicted Properties: Fluorine’s electronegativity may enhance metabolic stability compared to hydroxyethyl or chloroethyl analogs. Potential applications in CNS drugs (e.g., fluorinated sedatives) or fluorinated agrochemicals.

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